9-Deoxygoniopypyrone
Overview
Description
9-Deoxygoniopypyrone is a phenolic compound found in herbs of Goniothalamus yunnanensis . It has significant bioactivities to human tumor cells .
Synthesis Analysis
The absolute configurations of natural goniodiol and 9-deoxygoniopypyrone are confirmed by enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol .Molecular Structure Analysis
The absolute stereostructures of 9-deoxygoniopypyrone were confirmed by using infrared (IR), Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), one (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectra .Chemical Reactions Analysis
The absolute configurations of natural goniodiol and 9-deoxygoniopypyrone are confirmed by enantioselective syntheses starting from (2S,3R)-1,2-O-isopropylidene-3-(2-furyl)glycerol .Physical And Chemical Properties Analysis
9-Deoxygoniopypyrone has a molecular formula of C13H14O4 and a molecular weight of 234.3 g/mol . It appears as a crystal .Scientific Research Applications
Synthesis and Chemical Properties
- 9-Deoxygoniopypyrone has been the subject of various stereoselective synthesis studies. The compound was achieved from naturally occurring L-(+)-tartaric acid, and key steps involved the elaboration of a γ-hydroxybutyramide to the title compound through high-yielding stereoselective transformations (Prasad & Dhaware, 2007). Similarly, another study achieved a highly diastereoselective total synthesis of (+)-9-deoxygoniopypyrone alongside other compounds, showcasing the versatility of its synthesis process (Kumaraswamy & Satish Kumar, 2013).
Biological Effects
- A notable study on the biological effects of 9-deoxygoniopypyrone revealed its potential in enhancing the proliferation and differentiation of osteoblastic MC3T3-E1 cells. The compound significantly increased the growth of these cells and caused a notable elevation in collagen content, alkaline phosphatase activity, and nodule mineralization, indicating its potential role in osteoporosis prevention (Tai et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(1R,5R,7S,8S)-8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c14-11-7-9-6-10(17-11)12(15)13(16-9)8-4-2-1-3-5-8/h1-5,9-10,12-13,15H,6-7H2/t9-,10-,12+,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLUTBGTWEMGV-AAXDQBDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)OC1C(C(O2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(=O)O[C@H]1[C@@H]([C@@H](O2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Deoxygoniopypyrone | |
CAS RN |
136685-37-5 | |
Record name | 9-Deoxygoniopypyrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136685375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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